molecular formula C4H8ClF2N B2603457 Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1807920-91-7

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2603457
CAS No.: 1807920-91-7
M. Wt: 143.56 g/mol
InChI Key: UYTDZEGHUBNTBD-GVOALSEPSA-N
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Description

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using amine precursors.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and various substituted cyclopropane compounds.

Scientific Research Applications

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopropane derivatives: These include compounds with different substituents on the cyclopropane ring, such as methyl, ethyl, and phenyl groups.

    Difluoromethylated compounds: These include compounds with difluoromethyl groups attached to different molecular frameworks, such as alkanes, alkenes, and aromatic rings.

    Chiral amines: These include compounds with different chiral centers and amine groups, such as ®- and (S)-enantiomers of various amines.

The uniqueness of this compound lies in its specific combination of a chiral cyclopropane ring, a difluoromethyl group, and an amine group, which imparts unique chemical and biological properties.

Properties

CAS No.

1807920-91-7

Molecular Formula

C4H8ClF2N

Molecular Weight

143.56 g/mol

IUPAC Name

(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3-;/m0./s1

InChI Key

UYTDZEGHUBNTBD-GVOALSEPSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C(F)F.Cl

SMILES

C1C(C1N)C(F)F.Cl

Canonical SMILES

C1C(C1N)C(F)F.Cl

solubility

not available

Origin of Product

United States

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